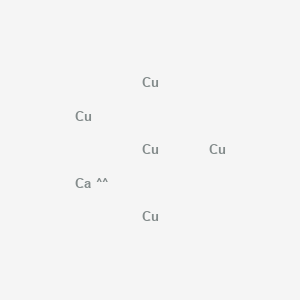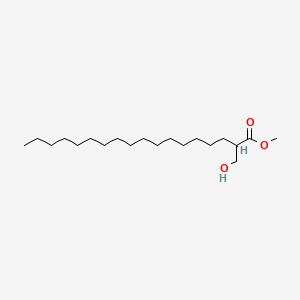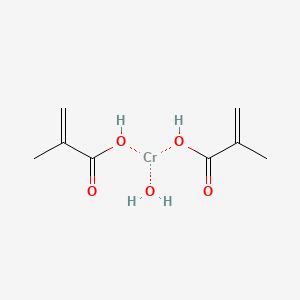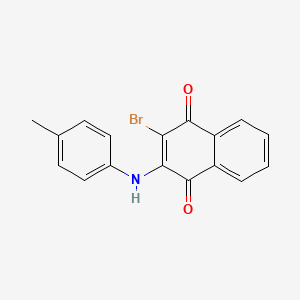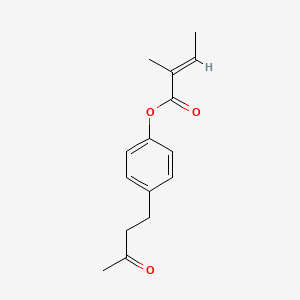![molecular formula C8H13I B12649709 2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
2-(Iodomethyl)spiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)spiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)spiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or other reduced compounds.
Applications De Recherche Scientifique
2-(Iodomethyl)spiro[3.3]heptane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)spiro[3.3]heptane involves its ability to undergo various chemical reactions due to the presence of the reactive iodomethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane: The parent compound without the iodomethyl group.
Spiro[2.4]heptane: Features cyclopropyl and cyclopentyl rings sharing one carbon.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A derivative with carboxylic acid groups.
Uniqueness
2-(Iodomethyl)spiro[3.3]heptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C8H13I |
|---|---|
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
2-(iodomethyl)spiro[3.3]heptane |
InChI |
InChI=1S/C8H13I/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6H2 |
Clé InChI |
XAWXBCGLFNHHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


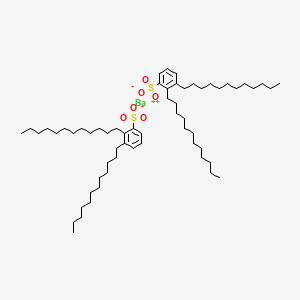
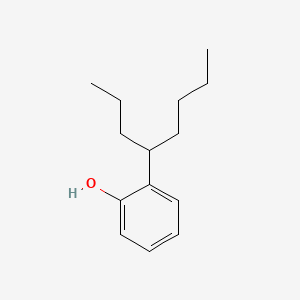
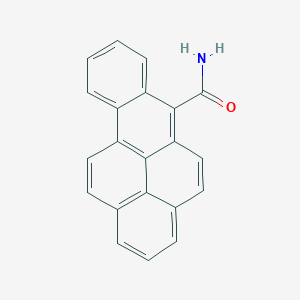
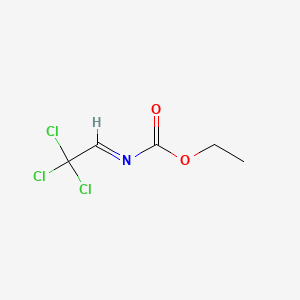
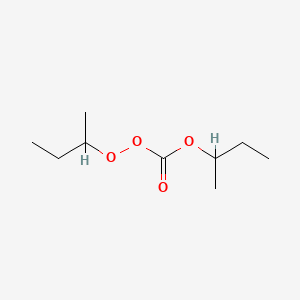
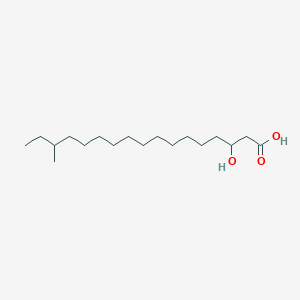

![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
